2-(1,3-benzothiazol-2-ylsulfanyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide
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Overview
Description
The compound is a derivative of benzothiazole, which is a heterocyclic compound . Benzothiazoles are known for their wide range of applications in the field of pharmaceuticals, dyes, and rubber industries .
Molecular Structure Analysis
The molecular structure of this compound would likely involve a benzothiazole ring attached to an acetamide group via a sulfur atom . The acetamide group is further substituted with a phenyl ring that carries chloro and trifluoromethyl substituents .Chemical Reactions Analysis
Benzothiazoles are known to undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and addition reactions . The specific reactions that this compound might undergo would depend on the reaction conditions and the reagents used.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups . For example, the presence of the benzothiazole and acetamide groups could potentially influence its solubility, melting point, and boiling point .properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClF3N2OS2/c17-10-6-5-9(16(18,19)20)7-12(10)21-14(23)8-24-15-22-11-3-1-2-4-13(11)25-15/h1-7H,8H2,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTCHRQNTZQBHM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClF3N2OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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